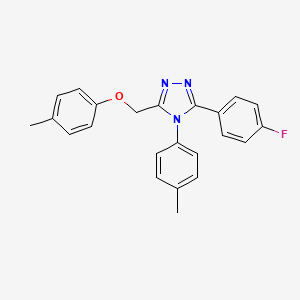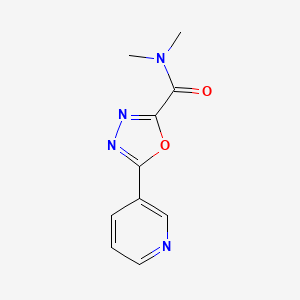
N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide: is an organic compound belonging to the class of oxadiazoles This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions or through coupling reactions using palladium catalysts.
Formation of the carboxamide group: This step involves the reaction of the oxadiazole intermediate with dimethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-(pyridin-3-yl)furan-2-ylmethanamine: Similar in structure but contains a furan ring instead of an oxadiazole ring.
N,N-Dimethylpyridin-4-amine: Contains a pyridine ring and dimethylamine group but lacks the oxadiazole ring.
Uniqueness
N,N-Dimethyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of both the oxadiazole and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
89546-92-9 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N,N-dimethyl-5-pyridin-3-yl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C10H10N4O2/c1-14(2)10(15)9-13-12-8(16-9)7-4-3-5-11-6-7/h3-6H,1-2H3 |
InChI Key |
AWQHYHWEOSTLLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


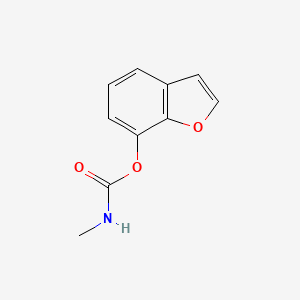
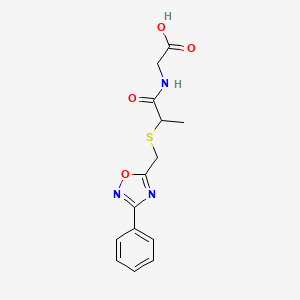
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
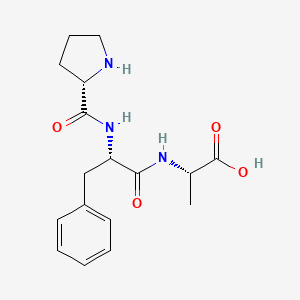
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

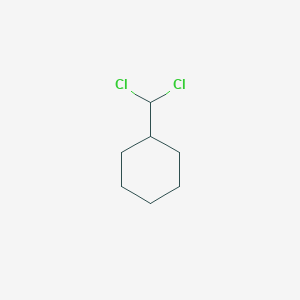

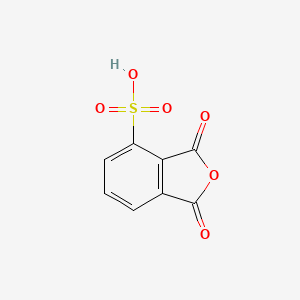
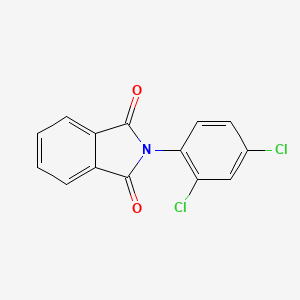
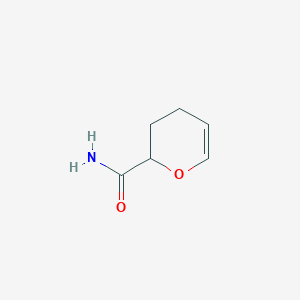

![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
